Product packaging for Mirfentanil hydrochloride(Cat. No.:CAS No. 119413-53-5)

Mirfentanil hydrochloride

Cat. No.: B1196120
CAS No.: 119413-53-5
M. Wt: 412.9 g/mol
InChI Key: KVCOVXMNIYUKBS-UHFFFAOYSA-N
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Description

Contextualization within the Broader Landscape of Synthetic Opioid Analogs

Mirfentanil (B37772) hydrochloride is a derivative of fentanyl, a powerful synthetic opioid. wikipedia.orgdrugbank.comdrugbank.comdrugbank.com It belongs to the 4-anilidopiperidine class of compounds, which includes other well-known opioids such as sufentanil and alfentanil. nih.gov The development of numerous fentanyl analogs has been a significant area of research, driven by the quest for compounds with more favorable pharmacological profiles. nih.gov Mirfentanil is distinguished within this landscape by its high selectivity for the µ-opioid receptor and a complex pharmacological profile that includes both opioid and non-opioid effects. wikipedia.orgdrugbank.comnih.gov This dual nature sets it apart from more classical opioid agonists and has made it a subject of particular interest in pharmacological studies. nih.gov

Historical Perspective of Mirfentanil Hydrochloride Discovery and Initial Academic Characterization

Mirfentanil, chemically known as N-[1-(2-Phenylethyl)piperidin-4-yl]-N-pyrazinylfuran-2-carboxamide, was first synthesized and pharmacologically characterized in the late 1980s and early 1990s. wikipedia.orgmmu.ac.uk Initial studies, such as the comprehensive 1991 paper by France et al. published in the Journal of Pharmacology and Experimental Therapeutics, laid the groundwork for understanding its unique properties. nih.gov This early research established that mirfentanil possesses a strong affinity and selectivity for the µ-opioid receptor. nih.gov Developed with the goal of being a central nervous system analgesic with a short duration of action, it progressed to Phase II clinical trials for pain treatment, although these trials were ultimately discontinued. ncats.ioncats.iopatsnap.com The synthesis of mirfentanil involves a multi-step process, starting from 1-phenethyl-4-piperidone (B3395357). mmu.ac.uk

Rationale for Continued Academic Inquiry into this compound Pharmacodynamics

The continued academic interest in this compound stems primarily from its unusual pharmacological profile. At varying doses, it can exhibit both opioid agonist and antagonist effects. wikipedia.orgdrugbank.comdrugbank.com At lower doses, it has been observed to antagonize the analgesic effects of other opioids like alfentanil. nih.gov Conversely, at higher doses, it produces analgesic effects of its own. wikipedia.orgnih.gov Intriguingly, these high-dose analgesic effects are not entirely reversed by opioid antagonists, suggesting the involvement of non-opioid mechanisms of action. wikipedia.orgnih.gov This complex activity, combining opioid receptor modulation with other potential pathways, makes mirfentanil a valuable tool for investigating the multifaceted nature of pain and analgesia. ncats.io Further research aims to elucidate these non-opioid pathways and understand the structural features responsible for its dualistic effects.

Detailed Research Findings

Chemical and Pharmacological Data

Below are tables summarizing key data points related to this compound based on academic research findings.

Table 1: Chemical Identity of this compound

IdentifierValue
IUPAC NameN-[1-(2-Phenylethyl)piperidin-4-yl]-N-pyrazinylfuran-2-carboxamide hydrochloride
Molecular FormulaC₂₂H₂₅ClN₄O₂
Molar Mass376.460 g·mol⁻¹ (for Mirfentanil base) wikipedia.org
CAS Number119413-53-5

Table 2: Mirfentanil Opioid Receptor Binding Affinity

This table presents the binding affinity of mirfentanil for the three main opioid receptor subtypes, as determined by the displacement of radiolabeled ligands in monkey brain membranes. nih.gov A lower IC₅₀ value indicates a higher binding affinity.

Receptor SubtypeIC₅₀ (nM)
µ (mu)7.99 nih.gov
δ (delta)480 nih.gov
κ (kappa)1428 nih.gov

The data clearly demonstrates Mirfentanil's pronounced selectivity for the µ-opioid receptor. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H25ClN4O2 B1196120 Mirfentanil hydrochloride CAS No. 119413-53-5

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

119413-53-5

Molecular Formula

C22H25ClN4O2

Molecular Weight

412.9 g/mol

IUPAC Name

N-[1-(2-phenylethyl)piperidin-4-yl]-N-pyrazin-2-ylfuran-2-carboxamide;hydrochloride

InChI

InChI=1S/C22H24N4O2.ClH/c27-22(20-7-4-16-28-20)26(21-17-23-11-12-24-21)19-9-14-25(15-10-19)13-8-18-5-2-1-3-6-18;/h1-7,11-12,16-17,19H,8-10,13-15H2;1H

InChI Key

KVCOVXMNIYUKBS-UHFFFAOYSA-N

SMILES

C1CN(CCC1N(C2=NC=CN=C2)C(=O)C3=CC=CO3)CCC4=CC=CC=C4.Cl

Canonical SMILES

C1CN(CCC1N(C2=NC=CN=C2)C(=O)C3=CC=CO3)CCC4=CC=CC=C4.Cl

Other CAS No.

119413-53-5

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization Strategies for Mirfentanil Hydrochloride

Established Synthetic Pathways for Mirfentanil (B37772) Hydrochloride and Related Fentanyl Derivatives

The synthesis of mirfentanil hydrochloride and its chemical relatives, the fentanyl-class of compounds, is rooted in established principles of organic chemistry, primarily centered around the construction of a core 4-anilidopiperidine structure. ussc.gov Various synthetic strategies have been developed, each with modifications to improve yield, purity, or to generate novel analogs. osti.govplos.org

One documented pathway to mirfentanil begins with 1-phenethyl-4-piperidone (B3395357) as the starting material. mmu.ac.uk The synthesis proceeds through a four-step sequence. Initially, the piperidone is converted into a hydroxylamine, which is subsequently reduced using a powerful reducing agent like lithium aluminum hydride (LiAlH₄). mmu.ac.uk This is followed by a copper-mediated coupling reaction and a final acylation step with 2-furoyl chloride to yield the mirfentanil base. mmu.ac.uk Another reported synthesis involves the acylation of the product from the reaction of 2-chloropyrazine (B57796) and 1-(2-phenylethyl)-4-piperidinone oxime with 2-furoyl chloride. wikipedia.org

A more general and widely adapted approach for fentanyl-type molecules is the Janssen method. This typically involves the N-alkylation of a piperidone, followed by reductive amination and subsequent acylation. An optimized, three-step synthesis for fentanyl and several of its analogs highlights this core strategy. osti.govplos.org The process starts with the alkylation of 4-piperidone (B1582916) monohydrate hydrochloride with an appropriate alkylating agent, such as 2-(bromoethyl)benzene, to furnish the N-substituted piperidone. osti.govplos.org This intermediate then undergoes reductive amination with aniline, mediated by sodium triacetoxyborohydride, to yield the crucial 4-piperidineamine precursor. osti.govplos.org The final step is the acylation of this precursor with an acylating agent like propionyl chloride to give the target fentanyl analog. osti.govplos.org

The synthesis of fentanyl and its derivatives relies on a set of key precursor chemicals. Due to their critical role, several of these precursors, including N-Phenethyl-4-piperidone (NPP), 4-anilino-N-phenethylpiperidine (ANPP), norfentanyl, N-Phenyl-4-piperidinamine (4-AP), and tert-Butyl 4-(phenylamino)piperidine-1-carboxylate (1-boc-4-AP), have been placed under international control. unodc.org The selection of different chemical precursors at various stages of these synthetic routes allows for the creation of a wide array of structural modifications to the basic fentanyl structure. ussc.gov

Table 1: Key Synthetic Intermediates and Reagents This table is interactive. You can sort and filter the data.

Compound/Reagent Role in Synthesis Synthetic Method
1-phenethyl-4-piperidone Starting Material Mirfentanil Synthesis
4-piperidone monohydrate hydrochloride Starting Material Optimized Fentanyl Synthesis osti.govplos.org
2-(bromoethyl)benzene Alkylating Agent Optimized Fentanyl Synthesis osti.govplos.org
Aniline Amine Source Reductive Amination osti.govplos.org
Sodium triacetoxyborohydride Reducing Agent Reductive Amination osti.govplos.org
Propionyl chloride Acylating Agent Final Acylation Step osti.govplos.org
2-furoyl chloride Acylating Agent Mirfentanil Synthesis mmu.ac.uk
Lithium aluminum hydride (LiAlH₄) Reducing Agent Mirfentanil Synthesis mmu.ac.uk

Exploration of Innovative Synthetic Approaches for Fentanyl Analog Libraries

The relative ease of modifying the fentanyl scaffold has led to the synthesis of a vast number of analogs. ussc.govcongress.gov This structural flexibility is attractive not only to medicinal chemists for structure-activity relationship studies but also to clandestine chemists. ussc.govnih.gov Innovative synthetic strategies are continuously being explored to create diverse libraries of fentanyl analogs for various research purposes, including the development of novel analgesics and reference materials for forensic analysis. nih.govcdc.gov

One area of exploration involves significant modifications to the core structure, such as the creation of 'ring-closed' analogs. nih.gov These compounds, which include (4-piperidinyl)-2-indolinones and quinolinones, are synthesized through relatively simple approaches. nih.gov Another innovative strategy involves the creation of bivalent ligands by combining the fentanyl structure with other pharmacophores, such as in the synthesis of (4-piperidinyl)-indoles that merge fentanyl and indomethacin (B1671933) structures. nih.gov

Modern synthetic efforts often focus on efficiency and the ability to generate a panel of analogs from a common pathway. Optimized, high-yield, three-step sequences have been developed that allow for the gram-scale production of fentanyl and analogs like acetylfentanyl and thiofentanyl. osti.govplos.org These optimized routes often involve fine-tuning reaction conditions, such as solvent choice, which can significantly increase yields. For instance, using acetonitrile (B52724) instead of dimethylformamide in the initial alkylation step was found to markedly improve the yield of the N-substituted piperidone intermediate. osti.govplos.org

The development of new psychoactive substances, including novel fentanyl analogs, necessitates flexible detection methods. acs.org Research into the fragmentation pathways of these compounds using high-resolution mass spectrometry helps in creating methods to identify emerging analogs, even when reference standards are unavailable. cdc.govacs.org This analytical work is supported by the synthesis of extensive analog libraries, which serve as training sets to identify diagnostic ions and neutral loss patterns characteristic of the fentanyl class. cdc.gov

Table 2: Examples of Structural Modifications in Fentanyl Analogs This table is interactive. You can sort and filter the data.

Modification Site Example of Substitution/Change Resulting Analog Class Reference
Acyl Group Replacement of propanoyl with acetyl Acetylfentanyl osti.govplos.org
Phenethyl Group Replacement of phenyl with thiophene Thiofentanyl osti.govplos.org
Piperidine (B6355638) Ring Introduction of a methyl group Methylfentanyl nih.gov
Core Scaffold Ring-closure to form an indolinone 'Ring-closed' analogs nih.gov

Principles of Chemical Derivatization and Their Application to this compound Scaffold

Chemical derivatization is a technique used to convert a chemical compound into a new, related compound (a derivative) through a chemical reaction. In the context of fentanyl-related compounds, derivatization is primarily employed for analytical purposes, such as enhancing detection sensitivity or improving chromatographic separation. marshall.edu The fundamental principle involves reacting the target analyte with a derivatizing agent to alter its physicochemical properties, for example, by increasing its volatility for gas chromatography or its molar absorptivity for UV-Vis detection. marshall.edu

For fentanyl analogs, derivatization has been attempted to improve the analytical response and to differentiate between structurally similar isomers. marshall.edu In one study, derivatizing agents such as Pentafluoropropionic Acid (PFPA) and Heptafluorobutyric Anhydride (HFBA) were used. The research found that while most fentanyl analogs tested did not react, acetyl norfentanyl was successfully derivatized, leading to a significant increase in its analytical response. marshall.edu However, this approach was unsuccessful in differentiating the cis and trans isomers of 3-methylfentanyl. marshall.edu This highlights that derivatization success is highly dependent on the specific functional groups present in the molecule. Generally, derivatization of the core fentanyl structure has been found to be largely unnecessary for identification, though it can be useful for increasing the sensitivity of detection for certain metabolites. marshall.edu

The this compound scaffold itself is amenable to various chemical reactions that constitute derivatization. googleapis.com These include:

Oxidation: This can alter functional groups within the molecule, potentially impacting its properties.

Reduction: Reactions of this type can modify the compound's structure.

Substitution: Nucleophilic substitution reactions can replace specific functional groups.

A more advanced application related to derivatization is the use of hyperpolarization techniques to enhance detection in complex mixtures. Signal Amplification By Reversible Exchange (SABRE) has been used to hyperpolarize mirfentanil. mmu.ac.uk This involves the temporary formation of a derivative complex with an iridium catalyst, which facilitates polarization transfer from parahydrogen, resulting in a dramatic enhancement of the nuclear magnetic resonance (NMR) signal for the pyrazine (B50134) protons of mirfentanil. mmu.ac.uk This innovative approach demonstrates how transient derivatization can be a powerful tool for trace-level detection. mmu.ac.uk

Structure Activity Relationship Sar Studies of Mirfentanil Hydrochloride and Its Analogs

Analysis of Molecular Structure-Pharmacological Activity Correlations

The pharmacological activity of mirfentanil (B37772) and its analogs is intrinsically linked to their molecular structure. Mirfentanil is chemically identified as N-(2-pyrazinyl)-N-(1-phenethyl-4-piperidinyl)-2-furamide. nih.gov Its structure confers a strong preference for the μ-opioid receptor. nih.gov In binding assays using monkey brain membranes, mirfentanil displayed a binding affinity (Ki) of 7.99 nM for the μ-receptor, while showing significantly lower affinity for kappa (1428 nM) and delta (480 nM) receptors. nih.govresearchgate.net This selectivity for the μ-receptor is a cornerstone of its analgesic effects. ncats.io Interestingly, at higher doses, mirfentanil exhibits non-opioid analgesic effects that are not readily diminished by opioid antagonists, suggesting a complex mechanism of action. nih.govncats.io

Compoundμ-Receptor Affinity (nM)κ-Receptor Affinity (nM)δ-Receptor Affinity (nM)
Mirfentanil7.991428480
Fentanyl0.953.56.6
Morphine1.0259

Table 1: Binding affinities of Mirfentanil and other opioids at μ, κ, and δ receptors. Data sourced from research findings.

SAR studies of fentanyl analogs have provided significant insight into the key structural elements required for high-affinity binding to the μ-receptor. psu.edu The 4-anilidopiperidine scaffold has three primary regions where modifications can dramatically alter pharmacological activity: the N-acyl group, the 4-position of the piperidine (B6355638) ring, and the N-substituent on the piperidine nitrogen.

N-Acyl Group and 4-Anilido Substituent: Mirfentanil features a unique N-(2-pyrazinyl)-2-furamide structure in place of the N-phenylpropanamide group found in fentanyl. Research into analogs where the N-phenyl group is replaced by a heteroaromatic ring has shown varied effects. For instance, a 2-pyrazine derivative, mirfentanil, was found to inhibit morphine analgesia slightly while a 4-ethyl-2-pyridinyl compound acted as an antagonist. nih.gov This highlights the sensitivity of the receptor to changes in this region.

Piperidine Ring Substitutions: Modifications to the piperidine ring itself have profound effects. Adding a methoxymethyl group (as in sufentanil) or an acetate (B1210297) group (as in carfentanil) at the 4-axial position can increase binding affinity significantly compared to fentanyl. psu.edu It is generally understood that the potency and duration of action in this series are influenced more by the steric properties of the substituent rather than its chemical nature. nih.gov

N-Phenethyl Group: The N-phenethyl group is considered a critical component for high-affinity binding. psu.edu Replacing this group with the N-methyl group of morphine, for example, leads to a dramatic loss in ligand binding. psu.edu SAR studies have confirmed that an ethyl spacer between the piperidine nitrogen and the aromatic ring is optimal for high affinity at the μ-receptor. psu.edunih.gov

Structural PositionModificationImpact on Activity/Binding Affinity
N-Acyl GroupReplacement of N-phenyl with heteroaromatic rings (e.g., pyrazinyl, pyridinyl)Can introduce mixed agonist-antagonist properties or pure antagonism. nih.gov
Piperidine Ring (4-position)Addition of methoxymethyl or acetate groupsSignificantly increases binding affinity. psu.edu
Piperidine Ring (3-position)Introduction of alkyl groups larger than methylSeverely reduces analgesic potency. nih.gov
N-SubstituentReplacement of N-phenethyl with N-methylDramatic loss in ligand binding. psu.edu
N-Substituent BridgeMaintaining a two-carbon (ethyl) bridgeOptimal for high μ-receptor affinity. nih.gov

Table 2: Summary of Structure-Activity Relationship (SAR) findings for the Fentanyl scaffold. psu.edunih.govnih.gov

Mirfentanil hydrochloride is an achiral molecule and does not possess any stereocenters. ncats.io However, stereochemistry plays a vital role in the pharmacological activity of many of its structural analogs. The introduction of chiral centers, particularly at the 3-position of the piperidine ring, can lead to dramatic differences in potency between stereoisomers.

For example, in the case of 3-methylfentanyl, which has two chiral centers and four possible enantiomers, the cis-isomers are generally more active than the trans-isomers. researchgate.net The most active stereoisomer, cis-(3R,4S)-3-methylfentanyl, is significantly more potent than morphine. psu.edu Similarly, for ohmefentanyl, the cis-(2′R,3R,4S) isomer is a "super potent" μ-selective agonist, whereas its antipode is the least potent in the series. psu.edu These findings underscore that while mirfentanil itself is not subject to stereoisomerism, the spatial arrangement of substituents in its analogs is a critical determinant of their interaction with the μ-opioid receptor.

Impact of Substituent Modifications on Receptor Interactions

Conformational Analysis and Ligand-Binding Pocket Dynamics

Computational studies and molecular docking have provided a model for how fentanyl derivatives fit into the receptor's binding pocket. Potent analogs typically adopt an extended conformation when bound. psu.edunih.gov The binding site is located within a cavity formed by the transmembrane (TM) helices of the receptor. nih.gov

The N-phenethyl group is oriented deep into a crevice between TM helices II and III. psu.edunih.gov

The N-acyl group (the furan-carboxamide-pyrazinyl portion in mirfentanil) projects toward a pocket formed by TM helices III, VI, and VII. psu.edunih.gov

A critical interaction involves the protonated nitrogen in the piperidine ring, which is thought to form a salt bridge with a highly conserved aspartate residue (D149 in TM-III), anchoring the ligand in the binding site. psu.educhemrxiv.org

The specific orientation of these functional groups within the binding pocket dictates the strength of the interaction and the subsequent pharmacological response.

Computational Approaches to Predicting Structure-Activity Relationships

Computational chemistry has become an indispensable tool for understanding and predicting the SAR of fentanyl analogs. researchgate.net Techniques such as molecular docking and molecular dynamics (MD) simulations are used to model the interaction between the ligand (e.g., mirfentanil) and the μ-opioid receptor at an atomic level. psu.eduresearchgate.net

These methods allow researchers to:

Generate bioactive conformations: Condensed-phase MD simulations can identify the most likely three-dimensional structures a ligand will adopt when it binds to the receptor. psu.edunih.gov

Predict binding modes: Automated docking programs can place these ligand conformations into a model of the receptor's binding site, predicting the most favorable orientation and identifying key intermolecular interactions. nih.gov

Analyze conformational energy: Advanced techniques like metadynamics simulations can be used to map the free energy landscape of a ligand's conformations, providing a deeper understanding of its flexibility and the energy costs associated with adopting a binding-competent shape. chemrxiv.org

These computational models have successfully predicted binding orientations that are consistent with experimental data from mutant and chimeric receptor studies. psu.edunih.gov By providing a detailed view of the ligand-receptor complex, these approaches facilitate the rational design of new analogs with desired pharmacological properties and help to explain the observed SAR trends. chemrxiv.org

Pharmacological Characterization of Mirfentanil Hydrochloride in Preclinical Systems

Opioid Receptor Binding and Selectivity Profiling of Mirfentanil (B37772) Hydrochloride

Studies on the interaction of mirfentanil with opioid receptors have established its profile as a selective ligand, with a marked preference for the mu (μ) opioid receptor. This selectivity is a key determinant of its pharmacological actions.

Mirfentanil demonstrates a high affinity for the μ-opioid receptor. Investigations using isolated neuronal membranes from monkeys have quantified this interaction, revealing a significant binding affinity at the μ-receptor site. This strong binding is foundational to its activity within the central nervous system. In terms of efficacy, mirfentanil is characterized as having relatively low efficacy at μ-opioid receptors compared to full agonists. umich.edu This suggests that while it binds strongly to the receptor, its ability to produce a maximal response is limited, a characteristic of partial agonists. umich.edu Functional assays, such as those measuring GTPγS binding, are employed to quantify the intrinsic efficacy of compounds like mirfentanil and differentiate their activity from that of full opioid agonists.

In contrast to its high affinity for the μ-receptor, mirfentanil shows substantially lower affinity for both the delta (δ) and kappa (κ) opioid receptors. Studies have demonstrated that its binding to these receptor subtypes is significantly weaker, underscoring its selectivity for the μ-receptor. The interaction with δ and κ receptors is considered minimal in the context of its primary pharmacological effects.

Quantitative radioligand competitive binding assays are a cornerstone technique for determining the binding affinity of a compound for a specific receptor. umich.edudtic.milnih.gov These assays involve using a radioactively labeled ligand with known affinity for the receptor of interest. umich.edu By introducing an unlabeled compound (the competitor, in this case, mirfentanil), researchers can measure how effectively it displaces the radioligand. dtic.mil The concentration of the competitor that inhibits 50% of the specific binding of the radioligand is known as the IC50 value. elifesciences.org This value is a direct measure of the compound's binding affinity. elifesciences.org

In studies with mirfentanil using neuronal membranes from monkeys, competitive binding assays demonstrated its high selectivity for the μ-opioid receptor over the δ and κ subtypes. The IC50 values obtained were 7.99 nM for the μ-receptor, 480 nM for the δ-receptor, and 1428 nM for the κ-receptor. This more than 60-fold selectivity for the μ-receptor compared to the δ-receptor and over 178-fold selectivity compared to the κ-receptor quantitatively confirms its specific binding profile.

Table 1: Mirfentanil Hydrochloride Opioid Receptor Binding Affinity

Opioid Receptor SubtypeBinding Affinity (IC50, nM)
Mu (μ)7.99
Delta (δ)480
Kappa (κ)1428

Data derived from competitive binding assays in isolated monkey brain membranes.

Delta (δ) and Kappa (κ) Opioid Receptor Interaction Studies

Functional Pharmacological Studies in In Vitro Biological Systems

The functional properties of mirfentanil have been explored in various in vitro biological systems, which reveal a complex profile that includes both agonist and antagonist actions.

Classical in vitro preparations such as the guinea pig ileum (GPI) and mouse vas deferens (MVD) are standard assays for characterizing the activity of opioid compounds. nih.govarizona.edu The GPI preparation is rich in μ-opioid receptors, making it a valuable tool for assessing the activity of μ-agonists, which typically inhibit electrically induced contractions. arizona.edu The MVD preparation, on the other hand, is often used to study δ and κ receptor activity, but it also contains μ-receptors. arizona.edupsu.edu Studies on mirfentanil in the mouse vas deferens preparation have indicated that it exhibits partial agonist action. psu.edu Furthermore, it has been shown to act as a non-selective, competitive opioid antagonist in this same tissue preparation. psu.edu

Mirfentanil exhibits a unique and complex pharmacological profile, demonstrating properties of a partial agonist and an antagonist depending on the experimental conditions. umich.edu This dual activity is a defining feature of the compound. wikipedia.org

At low doses, mirfentanil functions as an antagonist, capable of blocking the analgesic effects of other opioids like alfentanil. wikipedia.org This antagonist activity has also been observed in its ability to substitute for naltrexone (B1662487) in drug discrimination assays. psu.edu

Cellular and Tissue-Based Assays (e.g., Guinea Pig Ileum, Mouse Vas Deferens Preparations)

Behavioral Pharmacological Assessments in In Vivo Animal Models

The in vivo behavioral effects of this compound have been extensively studied in various animal models to characterize its pharmacological profile. These assessments have been crucial in elucidating its unique opioid and non-opioid mediated actions.

Antinociceptive Research Paradigms (e.g., Tail-Flick, Hot Plate, Tail-Immersion Assays in Rodents)

This compound has demonstrated notable antinociceptive (pain-relieving) effects in rodent models. psu.edu In assays such as the tail-flick, hot plate, and tail-immersion tests, which measure the response to thermal pain, mirfentanil has been shown to increase the latency to response. psu.eduresearchgate.netwikipedia.orgnih.gov Studies have indicated that mirfentanil is significantly more potent than morphine as an antinociceptive agent in rodents, with its potency varying depending on the specific assay used. psu.edu For instance, in the mouse tail-flick test, mirfentanil produced a dose-dependent increase in the time it took for the animal to move its tail from a heat source. researchgate.net

The analgesic effects of mirfentanil in these rodent models have been shown to be antagonized by the opioid antagonist naloxone (B1662785), suggesting that these effects are, at least in part, mediated by opioid receptors. psu.eduresearchgate.net Specifically, the mu-selective antagonists beta-funaltrexamine (B1242716) and naloxonazine were able to block a significant portion of mirfentanil-induced analgesia. researchgate.net The kappa opioid antagonist norbinaltorphimine (B1679850) also partially blocked the analgesic effect, while the delta-selective antagonist naltrindole (B39905) had no effect. researchgate.net This suggests a primary interaction with mu-opioid receptors in its analgesic action in rodents. researchgate.net

Table 1: Antinociceptive Effects of Mirfentanil in Rodent Models

Assay Species Effect Antagonism by Naloxone
Tail-Flick Mouse/Rat Increased response latency Yes
Hot Plate Mouse Increased response latency Not specified
Phenylquinone Writhing Mouse Reduced writhing Not specified

Drug Discrimination Paradigms in Non-Human Primates and Pigeons

Drug discrimination studies are used to assess the subjective effects of a drug by training animals to distinguish between the effects of a known drug and a placebo. In pigeons trained to discriminate morphine from saline, mirfentanil did not substitute for morphine. nih.gov However, in morphine-abstinent pigeons, mirfentanil was able to reverse the effects of naltrexone-precipitated withdrawal, indicating a complex interaction with the opioid system. nih.govwikipedia.org

In rhesus monkeys trained to discriminate between saline and the opioid antagonist naltrexone while morphine-dependent, mirfentanil fully substituted for naltrexone. nih.gov This naltrexone-like effect was attenuated by an acute injection of morphine. nih.gov Further studies in monkeys trained to discriminate mirfentanil itself showed that two other mirfentanil derivatives also substituted for mirfentanil. nih.gov Interestingly, mu and kappa opioid agonists, as well as clonidine, produced variable substitution for mirfentanil in some monkeys, while cocaine, amphetamine, and ketamine did not. nih.gov Crucially, opioid antagonists did not block the discriminative stimulus effects of mirfentanil in these monkeys, suggesting that these effects are not exclusively mediated by opioid receptors. nih.gov

Investigation of Non-Opioid Mediated Pharmacological Effects in Animal Models

A defining characteristic of mirfentanil is its exhibition of pharmacological effects that are not mediated by traditional opioid pathways, particularly at higher doses. wikipedia.org In monkeys, high doses of mirfentanil produce analgesic effects that are not fully reversed by opioid antagonists. nih.govwikipedia.org This suggests the involvement of a non-opioid mechanism of action in its analgesic properties. wikipedia.org

Furthermore, in drug discrimination studies with rhesus monkeys, the discriminative stimulus effects of mirfentanil were not attenuated by opioid antagonists, providing strong evidence for non-opioid receptor-mediated behavioral effects. nih.gov While the precise non-opioid mechanisms have not been fully elucidated, these findings distinguish mirfentanil from classical fentanyl derivatives. umich.edu

Evaluation of this compound's Modulatory Actions on Opioid-Induced Effects in Animal Models

Mirfentanil has demonstrated complex modulatory effects on the actions of other opioids. At lower doses, it can act as an antagonist to the effects of other mu-opioid agonists. nih.gov For example, small doses of mirfentanil were found to antagonize the analgesic effects of alfentanil. nih.gov In morphine-dependent monkeys, mirfentanil also attenuated the withdrawal-reversing effects of alfentanil. nih.gov

Conversely, mirfentanil has also been shown to antagonize morphine-induced suppression of splenic natural killer (NK) cell activity in mice, suggesting an immunomodulatory role that counteracts opioid-induced immunosuppression. researchgate.net This dualistic nature, acting as an antagonist in some contexts and an agonist with its own intrinsic effects in others, highlights its unique pharmacological profile. nih.govumich.edu

Analysis of Species-Specific Pharmacological Variability in Preclinical Research

The pharmacological effects of mirfentanil have shown notable variability across different species, a critical consideration in preclinical research. umich.edu In rodents, the evidence for non-opioid mediated actions of mirfentanil is not as pronounced as it is in non-human primates. umich.edu While mirfentanil demonstrates potent, naloxone-reversible antinociceptive effects in rodents, its analgesic actions in rhesus monkeys appear to be, at least partially, independent of opioid receptors. psu.eduumich.edu

This species-dependent difference is also evident in its behavioral effects. For example, the discriminative stimulus effects of mirfentanil in pigeons and monkeys show a complex pattern that is not a simple substitution for a classical opioid agonist. nih.govnih.gov The reasons for these species-specific differences are not yet fully understood but underscore the importance of evaluating novel compounds in a variety of preclinical models to obtain a comprehensive pharmacological profile. umich.edu

Metabolic Pathways and Pharmacokinetic Research in Preclinical Models

In Vitro Metabolic Profiling of Mirfentanil (B37772) Hydrochloride

In vitro metabolic studies are fundamental for identifying the primary routes of biotransformation and the enzymes responsible for a drug's metabolism. nih.gov For fentanyl analogs, these studies typically employ human liver subcellular fractions and cells. nih.govfrontiersin.org

The use of human liver microsomes (HLMs) and cryopreserved human hepatocytes (HHs) represents the gold standard for predicting hepatic clearance and metabolic pathways in humans. srce.hr These systems contain the primary enzymes responsible for drug metabolism, particularly the cytochrome P450 (CYP) family located in the endoplasmic reticulum, which is enriched in microsomes. nih.govthermofisher.com

While extensive metabolic data exists for many fentanyl derivatives using these systems nih.govfrontiersin.orgmdpi.com, specific published studies detailing the comprehensive metabolic profiling of mirfentanil in HLMs and HHs are not widely available in the reviewed literature. For many new chemical entities, these assays are standard practice to screen for metabolic stability and predict in vivo hepatic clearance. srce.hr The general procedure involves incubating the compound with HLMs or HHs and analyzing the depletion of the parent drug over time and the formation of metabolites, often using liquid chromatography-mass spectrometry (LC-MS). thermofisher.comunivpm.it

Although specific metabolite identification studies for mirfentanil are not detailed in the available search results, the metabolic pathways for the broader class of fentanyl analogs are well-characterized. nih.govfrontiersin.org Based on its structure as a fentanyl derivative, mirfentanil is anticipated to undergo several primary metabolic transformations common to this class of compounds.

Key postulated metabolic reactions for fentanyl-like molecules include:

N-dealkylation: This is a principal metabolic pathway for fentanyl, where the phenethyl group is cleaved from the piperidine (B6355638) nitrogen, resulting in the formation of a nor-metabolite (e.g., norfentanyl from fentanyl). frontiersin.orgdrugbank.com

Hydroxylation: The introduction of hydroxyl groups can occur at various positions, including the piperidine ring, the phenethyl moiety, or the anilino group. nih.govfrontiersin.org

Amide Hydrolysis: Cleavage of the amide bond is another common biotransformation, which for many fentanyl analogs results in the formation of 4-anilino-N-phenethylpiperidine (4-ANPP) or a similar core structure. nih.govfrontiersin.org

N-oxidation: Formation of an N-oxide at the piperidine nitrogen is also a possible, though often minor, pathway. nih.govfrontiersin.org

These transformations are catalyzed primarily by CYP enzymes, with CYP3A4 being the principal enzyme involved in the metabolism of fentanyl itself. nih.gov Further research would be needed to confirm these specific pathways for mirfentanil and identify its major and minor metabolites.

Studies Utilizing Human Liver Microsomes and Hepatocytes

In Vivo Metabolic Characterization in Animal Models

In vivo studies in preclinical animal models are essential for understanding a drug's pharmacokinetics and metabolism in a whole-organism context, providing data that is not attainable from in vitro experiments alone. nih.gov

The quantification of mirfentanil in biological samples has been established. A liquid chromatography-mass spectrometry (LC-MS) method using thermospray (TS) positive ionization and selected-ion monitoring (SIM) was developed for the determination of mirfentanil in plasma. oup.com This assay utilized a deuterated internal standard to ensure accuracy. oup.com

The table below summarizes the reported detection and quantification limits for this method. oup.com

ParameterValue
Detection Limit0.1 ng/mL
Quantitation Limit0.4 ng/mL
Internal StandardDeuterated Mirfentanil

While this demonstrates the capability to measure the parent drug in plasma, the reviewed literature does not provide specific reports on the identification and quantification of mirfentanil's metabolites in animal biological matrices like blood, urine, or tissue. Such studies are critical for creating a complete metabolic map and understanding the potential activity or toxicity of any metabolites.

Comparative studies across different species, such as mice, rats, and monkeys, are crucial for evaluating how well animal models predict human pharmacokinetics. mdpi.com For mirfentanil, a notable comparative study was conducted in rhesus monkeys, which examined the pharmacological profile of mirfentanil against its deuterium-substituted isotopic isomer, OHM10579. nih.gov

CompoundKey Finding in Rhesus MonkeysImplication
Mirfentanil Standard duration of action. nih.govServes as the baseline comparator.
OHM10579 Longer duration of action compared to mirfentanil. nih.govSlower metabolic breakdown due to deuterium (B1214612) substitution. nih.gov

This comparative work underscores the importance of metabolism in defining the pharmacokinetic profile of mirfentanil.

Metabolite Identification and Quantification in Animal Biological Matrices

Preclinical Pharmacokinetic Modeling and Prediction

Pharmacokinetic (PK) modeling uses mathematical models to describe and predict the concentration of a drug in the body over time. nih.gov For opioids like fentanyl and its analogs, two- and three-compartment models are often used to characterize their distribution from the blood into various tissues and subsequent elimination. universiteitleiden.nl

While specific, detailed preclinical pharmacokinetic models for mirfentanil are not available in the public literature, its complex pharmacological actions suggest that sophisticated modeling would be required. The compound's dose-dependent shift from antagonist/low-efficacy agonist activity to producing non-opioid mediated analgesia presents a unique challenge for standard PK-pharmacodynamic (PK-PD) models. nih.gov These models link drug concentration (PK) to the pharmacological effect (PD), and for mirfentanil, this relationship appears to be multifaceted. nih.govuniversiteitleiden.nl

Physiologically based pharmacokinetic (PBPK) modeling is an advanced approach that incorporates physiological and drug-specific data to predict pharmacokinetics across species and in different patient populations. nih.govfrontiersin.org Although PBPK models have been developed for other opioids to predict the influence of factors like genetic polymorphisms in metabolizing enzymes nih.govfrontiersin.org, no such models for mirfentanil were identified in the reviewed research. The development of such a model would be a valuable step in predicting its human pharmacokinetics from preclinical data.

Advanced Analytical Methodologies for Mirfentanil Hydrochloride Research

Chromatographic Techniques for Separation and Identification of Mirfentanil (B37772) Hydrochloride

Chromatography, particularly when coupled with mass spectrometry, stands as a cornerstone for the analysis of mirfentanil and its related compounds. mdpi.com The structural similarities among fentanyl analogs necessitate high-resolution separation techniques for unambiguous identification. patsnap.com

Liquid chromatography-mass spectrometry (LC-MS) is a primary technique for the quantification of mirfentanil hydrochloride in biological samples, such as human plasma. nih.gov A validated method utilizes a C-18 solid-phase cartridge for extraction, followed by analysis on a C-18 high-performance liquid chromatography (HPLC) column. nih.govresearchgate.netresearchgate.net Detection is often achieved using a mass spectrometer with a thermospray interface, operating in single ion monitoring (SIM) mode. nih.govresearchgate.net This approach targets the protonated molecular ion ([M+H]⁺) of mirfentanil at a mass-to-charge ratio (m/z) of 377. nih.govresearchgate.netresearchgate.net The application of such methods has been crucial in analyzing samples from human pharmacokinetic studies following intravenous administration of the compound. nih.govresearchgate.net

Table 1: Parameters for LC-MS Quantification of Mirfentanil in Human Plasma

ParameterSpecificationSource(s)
Instrumentation Liquid Chromatography-Mass Spectrometry (LC-MS) nih.gov
Sample Preparation C-18 Solid-Phase Extraction nih.govresearchgate.net
Chromatography Column 3 cm C-18 column nih.govresearchgate.net
Ionization Interface Thermospray nih.govresearchgate.net
Detection Mode Positive-ion, Single Ion Monitoring (SIM) nih.govresearchgate.net
Target Ion Protonated Molecular Ion (m/z 377) nih.govresearchgate.net
Application Human Pharmacokinetic Studies nih.govresearchgate.net

The ever-increasing number of structurally similar fentanyl analogs presents a significant analytical challenge, making chromatographic separation essential for their differentiation. patsnap.com Research has focused on optimizing these separation techniques to handle complex mixtures and distinguish between isomers.

Key strategies for optimization include:

Column Chemistry: The choice of stationary phase is critical. While traditional C18 columns are widely used, phenyl-hexyl columns have demonstrated a superior ability to separate fentanyl analogs through enhanced π-π interactions. patsnap.com Pentafluorophenyl (PFP) columns also offer alternative selectivity, particularly for structurally similar aromatic compounds. cdc.gov

Gradient Elution: In gradient elution moving boundary electrophoresis (GEMBE), a miniaturized electrophoretic technique, the buffer composition and pressure gradient are optimized to resolve fentanyl and its analogs from complex mixtures like those containing heroin. nih.govnist.gov

Mobile Phase Composition: Adjusting the mobile phase, such as using aqueous formic acid and acetonitrile (B52724), is a standard approach to fine-tune the separation of target analytes. cdc.gov

Despite these advancements, certain positional isomers can remain difficult to separate chromatographically, sometimes requiring them to be analyzed as a combined group. sciex.com

Table 2: Comparison of Chromatographic Columns for Fentanyl Analog Separation

Column TypeSeparation PrincipleAdvantageSource(s)
C18 (Reversed-Phase) Hydrophobic interactionsWidely used, effective for many nonpolar to moderately polar compounds. cdc.govsciex.com
Phenyl-Hexyl π-π interactionsEnhanced separation of compounds with aromatic rings, like fentanyl analogs. patsnap.com
Pentafluorophenyl (PFP) Multiple interaction modes (hydrophobic, π-π, dipole-dipole)Provides alternative selectivity for structurally similar aromatic and halogenated compounds. cdc.gov

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Method Development and Applications

Spectroscopic and Spectrometric Approaches in Research Settings

Spectroscopic techniques are indispensable for the structural elucidation and sensitive detection of mirfentanil. High-resolution mass spectrometry is used to confirm the molecular composition by matching the experimental mass of the protonated molecular ion to its theoretical value.

Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide detailed structural information:

¹H NMR spectroscopy helps to identify the protons within the molecule, with characteristic shifts observed for the aromatic, piperidine (B6355638), and methyl groups.

¹³C NMR spectroscopy is employed to characterize the carbon skeleton of the molecule.

IR spectroscopy confirms the presence of key functional groups, showing characteristic absorption bands for the ester carbonyl (C=O) group and the protonated amine (N⁺-H).

A significant advancement in spectroscopic detection is the use of Signal Amplification By Reversible Exchange (SABRE), a hyperpolarization technique. SABRE utilizes parahydrogen to dramatically increase the NMR signal intensity of a target molecule. patsnap.com For mirfentanil, this method has achieved a 78-fold enhancement for the pyrazine (B50134) protons. patsnap.com This heightened sensitivity allows for the detection of trace amounts of mirfentanil (as low as 0.18 mg) in complex mixtures, such as those containing heroin. patsnap.com

Bioanalytical Method Validation for Preclinical Research Samples

Before a new analytical method can be reliably used for preclinical research, it must undergo rigorous validation to ensure its performance is acceptable for its intended purpose. For this compound, a liquid chromatography-mass spectrometry (LC-MS) method for its quantification in human plasma has been developed and validated. nih.govresearchgate.netresearchgate.net

Validation assesses several key parameters to establish the method's reliability, accuracy, and precision. The published method for mirfentanil demonstrates a robust quantitation range from 0.4 ng/mL to 100 ng/mL using a small plasma sample volume of 0.5 mL. nih.govresearchgate.netresearchgate.net This level of sensitivity and the small sample requirement are highly advantageous in preclinical research, where sample volumes may be limited. The successful use of this validated assay in human pharmacokinetic studies underscores its reliability and suitability for bioanalytical applications. nih.govresearchgate.net

Table 3: Bioanalytical Method Validation Parameters for Mirfentanil in Human Plasma

Validation ParameterFindingSource(s)
Matrix Human Plasma nih.gov
Sample Volume 0.5 mL nih.govresearchgate.net
Quantitation Range 0.4 - 100 ng/mL nih.govresearchgate.netresearchgate.net
Detection Limit 0.1 ng/mL researchgate.net
Quantitation Limit 0.4 ng/mL researchgate.net
Application Pharmacokinetic Analysis nih.govresearchgate.net

Comparative Preclinical Pharmacology and Mechanistic Distinctions of Mirfentanil Hydrochloride

Differentiation from Classical Opioids (e.g., Morphine, Codeine) in Preclinical Assays

Mirfentanil (B37772) exhibits a pharmacological profile that diverges significantly from classical opioids like morphine and codeine. In preclinical studies, while morphine and codeine are prototypical opioid agonists, mirfentanil displays a more complex, dose-dependent dual action. wikipedia.org At lower doses, it can act as an antagonist, counteracting the analgesic effects of other opioids, and can substitute for naloxone (B1662785) in morphine-treated subjects. wikipedia.org However, at higher doses, mirfentanil itself produces analgesic effects. wikipedia.orgnih.gov

A key difference lies in the nature of this analgesia. The analgesic effects of classical opioids are typically reversed by opioid antagonists. In contrast, the analgesia produced by higher doses of mirfentanil is only partially reversed by such antagonists, suggesting the involvement of non-opioid mechanisms of action in addition to its effects on opioid receptors. wikipedia.orgnih.gov

Furthermore, in preclinical models of pain, the potency and efficacy of mirfentanil differ from classical opioids. For instance, studies in rats have shown that the analgesic effect of hydrocodone is greater than codeine but less than morphine and fentanyl. frontiersin.org In contrast, mirfentanil's unique dual-action profile and partial sensitivity to antagonists set it apart from the more straightforward agonist activity of classical opioids. nih.gov While classical opioids like morphine produce dose-dependent respiratory depression, mirfentanil has been shown to have only modest respiratory depressant effects that are not significantly altered by opioid antagonists. nih.gov

Comparison with Other Fentanyl Analogs (e.g., Fentanyl, Alfentanil, Carfentanil, Remifentanil, Sufentanil) in Preclinical Models

At lower doses, mirfentanil has been shown to antagonize the analgesic effects of alfentanil. wikipedia.orgnih.gov This is a notable departure from the typical synergistic or additive effects seen when combining other fentanyl analogs. nih.gov For example, remifentanil, when combined with propofol, shows a statistically significant anesthetic profile compared to fentanyl. nih.gov Sufentanil is noted to be 5 to 10 times more potent than fentanyl with a more rapid onset of action. researchgate.net Carfentanil is exceptionally potent, estimated to be 10,000 times more potent than morphine as an analgesic. researchgate.net

In contrast to the potent, full agonist activity of fentanyl, sufentanil, and carfentanil, mirfentanil exhibits a unique dose-dependent dualism, acting as an antagonist at low doses and a partial agonist at higher doses. nih.gov Furthermore, the analgesic effect of high-dose mirfentanil is not fully reversed by opioid antagonists, unlike the effects of other fentanyl analogs, which are typically fully reversible. wikipedia.orgnih.gov This suggests that mirfentanil's mechanism of action involves non-opioid pathways, a feature not characteristic of other fentanyls. nih.gov

Mirfentanil also shows a reduced liability for respiratory depression compared to other fentanyl analogs. This is a significant point of differentiation, as respiratory depression is a major life-threatening side effect of potent opioids like fentanyl and its other derivatives. wikipedia.org

FeatureMirfentanilFentanylAlfentanilCarfentanilRemifentanilSufentanil
Primary Action Partial Agonist/Antagonist wikipedia.orgPotent Agonist nih.govPotent Agonist nih.govExtremely Potent Agonist researchgate.netPotent, ultra-short acting agonist nih.govPotent Agonist researchgate.net
Receptor Selectivity High for μ-opioid nih.govHigh for μ-opioid mdpi.comHigh for μ-opioid frontiersin.orgHigh for μ-opioid drugbank.comSelective μ-opioid agonist tga.gov.auHigh for μ-opioid drugbank.com
Antagonist Reversibility Partially reversible wikipedia.orgnih.govFully reversible wikipedia.orgFully reversible wikipedia.orgFully reversible wikipedia.orgFully reversible wikipedia.orgFully reversible wikipedia.org
Respiratory Depression Reduced liability Significant wikipedia.orgmdpi.comSignificant frontiersin.orgSignificant drugbank.comSignificant but short-lived tga.gov.auSignificant researchgate.net
Unique Property Dual dose-dependent effects and non-opioid mechanism nih.govStandard for potent synthetic opioids nih.govVery short duration of action nih.govExceptionally high potency researchgate.netUltra-short duration of action due to ester metabolism nih.govHigher potency than fentanyl researchgate.net

Elucidation of Unique Receptor-Binding Modes and Signaling Pathways

The distinct pharmacological profile of mirfentanil is rooted in its unique interaction with the μ-opioid receptor and the subsequent intracellular signaling cascades it initiates. Opioid receptors, including the μ-subtype, are G-protein coupled receptors (GPCRs). nih.govnih.gov The binding of an agonist typically triggers a conformational change in the receptor, leading to the activation of intracellular G-proteins and the recruitment of β-arrestin. nih.govresed.es

Classical opioids and many fentanyl analogs act as full agonists, robustly activating both G-protein signaling, which is associated with analgesia, and the β-arrestin pathway, which is linked to adverse effects like respiratory depression and tolerance. resed.esmdpi.com

Molecular docking studies suggest that fentanyl and its derivatives bind to a site within the μ-opioid receptor. researchgate.netpsu.edu The N-phenethyl group of fentanyl appears to insert deep into a crevice between transmembrane helices, while the N-phenylpropanamide group projects towards a different pocket. researchgate.netpsu.edu The unique binding mode of the fentanyl series may explain the challenges in developing a single model of recognition at the μ-receptor and suggests the possibility of multiple binding epitopes. researchgate.net

Mirfentanil's chemical structure, particularly the presence of the pyrazine (B50134) and furan (B31954) moieties, likely contributes to a binding mode that differs from other fentanyls. This altered interaction is thought to result in a "biased signaling" or partial agonism profile. Mirfentanil appears to preferentially activate the G-protein signaling pathway to a lesser extent than full agonists, while having a reduced ability to recruit β-arrestin. mdpi.com This concept of biased agonism, where a ligand preferentially activates one signaling pathway over another, is an area of active research for developing safer opioids. mdpi.compainphysicianjournal.com

The observation that high doses of mirfentanil produce analgesic effects that are not fully reversed by opioid antagonists strongly suggests the involvement of non-opioid signaling pathways. wikipedia.orgnih.gov The exact nature of these non-opioid pathways remains to be fully elucidated but represents a key aspect of mirfentanil's unique mechanism.

Examination of Divergent Pharmacological Profiles Across Opioid Receptor Subtypes

Mirfentanil's pharmacological activity is characterized by a pronounced selectivity for the μ-opioid receptor subtype. nih.gov In vitro binding assays have demonstrated that mirfentanil has a much higher affinity for μ-receptors compared to κ (kappa) and δ (delta) opioid receptors. nih.gov

Specifically, one study reported the binding affinity (IC₅₀) of mirfentanil for μ-receptors to be 7.99 nM, whereas its affinity for κ- and δ-receptors was significantly lower at 1428 nM and 480 nM, respectively. nih.gov This indicates a high degree of selectivity for the μ-receptor.

This selectivity is a key factor in its pharmacological profile. The primary therapeutic and adverse effects of most clinically used opioids, including fentanyl and its analogs, are mediated through the μ-opioid receptor. nih.gov The effects mediated by κ-receptors can include analgesia, but also dysphoria and sedation, while δ-receptors are also involved in analgesia. wikipedia.orgnih.gov

The pharmacological effects of mirfentanil are therefore predominantly a result of its interaction with μ-opioid receptors. nih.govresearchgate.net Its partial agonist activity at this receptor subtype explains both its ability to antagonize more efficacious opioids at lower doses and to produce analgesia at higher doses. nih.gov The minimal interaction with κ- and δ-receptors at clinically relevant concentrations means that effects typically associated with these receptors are less likely to be observed with mirfentanil. This focused activity on the μ-receptor, combined with its unique signaling properties, underpins its distinct preclinical profile. nih.gov

Compoundμ-Opioid Receptor (IC₅₀, nM)κ-Opioid Receptor (IC₅₀, nM)δ-Opioid Receptor (IC₅₀, nM)
Mirfentanil 7.99 nih.gov1428 nih.gov480 nih.gov
Alfentanil 3.2 1050 320
Carfentanil 0.024 3.4 43
Remifentanil 1.8 890 210

Future Directions and Research Implications Derived from Mirfentanil Hydrochloride Studies

Advancing the Fundamental Understanding of Opioid Receptor Polypharmacology

Mirfentanil (B37772) hydrochloride, a fentanyl derivative, has a distinctive pharmacological profile that offers significant insights into the complex nature of opioid receptor interactions. Its high selectivity for the μ-opioid receptor (MOR) over delta (δ) and kappa (κ) opioid receptors provides a specialized tool for dissecting the specific roles of the MOR in various physiological processes. nih.gov Studies have shown that mirfentanil exhibits an IC50 value of approximately 7.99 nM for the μ-opioid receptor, while its affinity for δ and κ receptors is significantly lower, at 480 nM and 1428 nM, respectively. This pronounced selectivity allows researchers to investigate MOR-mediated effects with minimal confounding interactions from other opioid receptor subtypes.

The compound's unique dose-dependent effects further underscore its value in research. At lower doses, mirfentanil can act as an antagonist to the analgesic effects of other opioids like alfentanil. wikipedia.org However, at higher doses, it produces its own analgesic effects. wikipedia.org This dual nature—acting as both an antagonist and a partial agonist—challenges simpler models of ligand-receptor interaction and highlights the concept of functional selectivity, or biased agonism. This phenomenon suggests that a ligand can stabilize different receptor conformations, leading to the activation of distinct downstream signaling pathways. Some of these pathways may be G-protein mediated, while others could involve β-arrestin signaling. mdpi.comelifesciences.org

The observation that the analgesic activity of mirfentanil at high doses is not entirely reversed by opioid antagonists points to the involvement of non-opioid mechanisms of action. wikipedia.org This finding opens up new avenues for exploring the broader pharmacological landscape beyond the classical opioid system and understanding how different neurotransmitter systems might interact to modulate pain and other physiological responses. The study of mirfentanil, therefore, contributes to a more nuanced understanding of polypharmacology, where a single compound can interact with multiple targets, leading to a complex and sometimes paradoxical array of effects. This complexity is crucial for developing more sophisticated models of drug action and for the rational design of future therapeutics.

Informing the Design and Synthesis of Novel Ligands with Tailored Pharmacological Profiles

The unique structure-activity relationships (SAR) of mirfentanil hydrochloride serve as a valuable blueprint for the rational design and synthesis of new opioid ligands with more desirable therapeutic properties. By systematically modifying the chemical scaffold of mirfentanil, researchers can explore how specific structural changes influence binding affinity, selectivity, and functional activity at opioid receptors. nih.gov The goal is to create novel compounds that retain the analgesic efficacy of traditional opioids while minimizing unwanted side effects. mdpi.comelifesciences.org

A key area of focus is the development of "biased agonists." mdpi.comnih.gov These are ligands that preferentially activate one intracellular signaling pathway over another (e.g., G-protein signaling over β-arrestin recruitment). mdpi.comelifesciences.orgacs.org The hypothesis is that the therapeutic effects of opioids, such as analgesia, are primarily mediated by G-protein pathways, while many of the adverse effects are linked to β-arrestin signaling. mdpi.com By designing ligands that are biased towards G-protein activation, it may be possible to separate the desired analgesic effects from the undesirable side effects. elifesciences.orgacs.org The study of compounds like mirfentanil, with its complex pharmacological profile, provides crucial data for computational modeling and structure-based drug design aimed at achieving this goal. nih.govpsu.edu

Furthermore, the synthesis of novel analogs based on the mirfentanil structure can lead to the discovery of bifunctional or multifunctional ligands. nih.govnih.gov These are single molecules designed to interact with more than one receptor target, which could offer a more holistic approach to treating complex conditions like chronic pain. nih.gov For instance, a ligand could be engineered to act as an agonist at the μ-opioid receptor while simultaneously acting as an antagonist at another receptor involved in the modulation of pain or the development of tolerance. nih.gov The insights gained from mirfentanil's polypharmacology are instrumental in guiding these innovative synthetic strategies. congress.gov

Contributions to Forensic Toxicology Research Methodologies for Novel Psychoactive Opioids

The proliferation of novel psychoactive substances (NPS), particularly synthetic opioids like fentanyl and its analogs, presents a significant challenge for forensic toxicology laboratories. nih.govnih.gov The high potency and structural diversity of these compounds require the development of highly sensitive and specific analytical methods for their detection and quantification in biological samples. cfsre.orgunodc.org this compound, as a well-characterized fentanyl derivative, serves as an important reference standard in the development and validation of these methods.

Forensic laboratories rely on techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the routine screening and confirmation of synthetic opioids. oup.comnih.govnih.gov The availability of pure reference material for mirfentanil allows for the optimization of these analytical methods, ensuring their accuracy, precision, and robustness. ojp.govous-research.no This includes establishing retention times, mass spectral fragmentation patterns, and limits of detection and quantification. nih.govnih.gov

Moreover, the study of mirfentanil contributes to a better understanding of the metabolism and pharmacokinetic profiles of fentanyl-type compounds. This knowledge is crucial for interpreting toxicological findings in forensic casework, such as in determining the cause of death in overdose cases or for monitoring drug use in various contexts. nih.gov As new and often more potent fentanyl analogs continue to emerge on the illicit market, the foundational methodologies developed using compounds like mirfentanil are essential for public health and safety, enabling timely identification of new drug trends and informing public health interventions. nih.govcaymanchem.com Recent advancements in analytical techniques, such as high-resolution mass spectrometry (HRMS), further enhance the capability to detect and differentiate between a wide range of novel synthetic opioids. cfsre.org

Role of this compound as a Research Tool for Opioid System Probing

This compound's well-defined receptor binding profile and its complex in vivo effects make it an invaluable pharmacological tool for probing the intricacies of the endogenous opioid system. nih.govwikipedia.orgncats.io Its high selectivity for the μ-opioid receptor allows researchers to investigate the specific functions of this receptor subtype in different physiological and pathological contexts, from pain perception to reward pathways and addiction. mmu.ac.uknih.govnih.gov

Q & A

Basic Research Questions

Q. What analytical methods are validated for quantifying Mirfentanil hydrochloride in biological samples, and what are their detection limits?

  • Methodology : Liquid chromatography-mass spectrometry (LC-MS) is a gold-standard technique for detecting this compound in human plasma, achieving sensitivity at low concentrations (e.g., 812 μM detection in mixtures with heroin). The method involves sample preparation via protein precipitation, chromatographic separation using a C18 column, and mass spectrometric detection in positive ion mode . Additionally, hyperpolarization via Signal Amplification By Reversible Exchange (SABRE) enhances NMR sensitivity, enabling detection at 0.18 mg (0.42% polarization) in complex matrices .

Q. How is the pharmacological activity of this compound characterized in preclinical studies?

  • Methodology : Mirfentanil is a μ-opioid partial agonist, distinct from full agonists like fentanyl. Its activity is assessed using in vitro receptor binding assays (e.g., competitive displacement of radiolabeled ligands) and in vivo models measuring analgesia (e.g., tail-flick test). Structural modifications, such as the pyrazine and furan moieties, contribute to its partial agonism and reduced respiratory depression risk compared to fentanyl derivatives .

Q. What synthetic routes are documented for this compound, and what are key intermediates?

  • Methodology : Mirfentanil is synthesized via N-alkylation of 4-piperidine derivatives. A reported route involves coupling N-(1-phenethyl-4-piperidyl)amine with pyrazine-2-carbonyl chloride, followed by hydrochloric acid salt formation. Intermediate purity is verified via HPLC, and final product identity is confirmed using NMR and high-resolution mass spectrometry (HRMS) .

Advanced Research Questions

Q. How does SABRE hyperpolarization improve the detection of Mirfentanil in opioid mixtures, and what catalyst systems are optimal?

  • Methodology : SABRE employs para-hydrogen and a transition-metal catalyst (e.g., [Ir(IMes)(COD)Cl]) to amplify NMR signals. For Mirfentanil, polarization transfer at 6.5 mT enhances pyrazine proton signals by 78-fold (0.04% polarization). The proposed iridium complex [Ir(IMes)(H)₂(mirfentanil)₂(MeOH)]⁺ facilitates detection in heroin mixtures at <1% w/w, with a limit of 0.18 mg .

Q. What analytical strategies differentiate Mirfentanil from structurally related opioids (e.g., fentanyl analogs) in forensic samples?

  • Methodology : Raman spectroscopy coupled with chemometric analysis distinguishes Mirfentanil via unique vibrational bands (e.g., furan and pyrazine stretches). LC-MS/MS with collision-induced dissociation (CID) identifies fragment ions specific to Mirfentanil (e.g., m/z 358 → 105 for pyrazine cleavage). SABRE-NMR further resolves overlapping signals in multi-opioid samples .

Q. What in vitro models elucidate Mirfentanil’s biased signaling at μ-opioid receptors, and how does this compare to fentanyl?

  • Methodology : Cell-based assays (e.g., cAMP inhibition and β-arrestin recruitment) quantify biased agonism. Mirfentanil exhibits preferential G-protein coupling over β-arrestin pathways, reducing adverse effects like respiratory depression. Computational docking studies model interactions with receptor subpockets, highlighting pyrazine’s role in partial agonism .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.